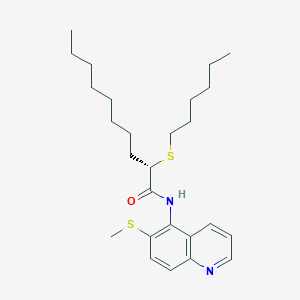

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide

Vue d'ensemble

Description

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide is a complex organic compound characterized by the presence of a quinoline ring substituted with a methylthio group at the 6-position and a hexylthio group at the 2-position of the decanoic acid amide chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide typically involves multi-step organic reactions. The starting material is often a quinoline derivative, which undergoes a series of functional group transformations to introduce the methylthio and hexylthio substituents. Common synthetic routes include:

Nucleophilic Substitution: Introduction of the methylthio group via nucleophilic substitution reactions using methylthiol and appropriate leaving groups.

Amidation: Formation of the amide bond through the reaction of decanoic acid derivatives with amines under dehydrating conditions.

Thioether Formation: Introduction of the hexylthio group through thioetherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide can undergo various chemical reactions, including:

Oxidation: The methylthio and hexylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield partially or fully hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Applications De Recherche Scientifique

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The thioether groups may enhance lipophilicity, facilitating membrane permeability and intracellular accumulation. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

Thioether-Containing Compounds: Molecules with thioether groups but different core structures.

Uniqueness

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide is unique due to the specific combination of a quinoline ring with both methylthio and hexylthio substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₅N₃OS₂

- Molecular Weight : 357.54 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves:

- Formation of Quinoline Derivative : Starting from 6-methylthioquinoline, which is reacted with appropriate alkyl halides.

- Amidation Reaction : The quinoline derivative is then subjected to an amidation reaction with hexylthio decanoic acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing quinoline and thioether moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.4 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 12.8 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.5 | Cell cycle arrest at G1 phase |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of apoptotic pathways and cell cycle regulation .

Mechanistic Studies

Mechanistic studies have indicated that the compound may exert its effects through:

- Nuclear Receptor Activation : Similar compounds have been shown to activate Nur77, a nuclear receptor implicated in apoptosis .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells .

Case Studies

-

Case Study on Lung Cancer :

A study evaluated the effects of this compound on A549 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. -

Case Study on Breast Cancer :

In MCF-7 cells, the compound demonstrated a reduction in proliferation rates and induced G1 phase arrest. Flow cytometry analysis confirmed these findings, showing an increase in sub-G1 population indicative of apoptotic cells.

Propriétés

IUPAC Name |

(2S)-2-hexylsulfanyl-N-(6-methylsulfanylquinolin-5-yl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2OS2/c1-4-6-8-10-11-12-16-24(31-20-13-9-7-5-2)26(29)28-25-21-15-14-19-27-22(21)17-18-23(25)30-3/h14-15,17-19,24H,4-13,16,20H2,1-3H3,(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEKUIKBYWMJMS-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159183 | |

| Record name | N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134991-85-8 | |

| Record name | N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134991858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.